Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate is a complex organic compound with the molecular formula C33H26O8 and a molecular weight of 550.57 g/mol . This compound is part of the coumarin family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate typically involves multi-step organic reactions. One common approach is the reaction of 7-amino-4-methylcoumarin with organic halides, followed by further reactions with heteroaryl or alkyl halides . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general principles of organic synthesis, including batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
7-Methylcoumarin: Another coumarin derivative with similar biological activities.
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Known for their antimicrobial and anti-inflammatory properties.
Uniqueness
Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate is unique due to its complex structure, which allows for a wide range of chemical modifications and applications. Its combination of functional groups provides versatility in both synthetic chemistry and biological research .
Properties
Molecular Formula |
C33H26O8 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
methyl 4-[[8-[(4-methoxycarbonylphenyl)methoxy]-2-oxo-4-phenylchromen-7-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C33H26O8/c1-37-32(35)24-12-8-21(9-13-24)19-39-28-17-16-26-27(23-6-4-3-5-7-23)18-29(34)41-30(26)31(28)40-20-22-10-14-25(15-11-22)33(36)38-2/h3-18H,19-20H2,1-2H3 |
InChI Key |
UDEUNDTYVFQLHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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